3-Chloro-6-methylpicolinonitrile

Catalog No.
S870996
CAS No.
894074-81-8
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-methylpicolinonitrile

CAS Number

894074-81-8

Product Name

3-Chloro-6-methylpicolinonitrile

IUPAC Name

3-chloro-6-methylpyridine-2-carbonitrile

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3

InChI Key

XZFVBZUDHAIMSP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)Cl)C#N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C#N

3-Chloro-6-methylpicolinonitrile is a chemical compound characterized by its molecular formula C7H6ClN2. It features a pyridine ring substituted with a chlorine atom and a cyano group, making it a member of the picolinonitrile family. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, particularly when reacted with amines or other nucleophiles.
  • Cross-Coupling Reactions: It may also be involved in coupling reactions such as Suzuki or Sonogashira reactions, which are essential for synthesizing complex organic molecules .

The synthesis of 3-chloro-6-methylpicolinonitrile typically involves:

  • Starting Materials: The synthesis often begins with 6-methylpicolinic acid or its derivatives.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 3-position of the picolinonitrile.
  • Cyanation: The introduction of the cyano group may involve treating the intermediate with sodium cyanide or similar reagents under controlled conditions .

3-Chloro-6-methylpicolinonitrile finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical agents.
  • Agrochemicals: Its derivatives may be used as herbicides or pesticides due to their biological activity.
  • Material Science: The compound is also explored for use in developing new materials with specific properties .

Several compounds share structural similarities with 3-chloro-6-methylpicolinonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Cyano-6-methylpyridineC7H6N2Lacks chlorine; potential for different reactivity.
3-Bromo-6-methylpicolinonitrileC7H5BrN2Bromine substitution instead of chlorine; similar reactivity profile.
6-Chloro-3-methylpyridazineC7H6ClN2Related structure; different ring system may alter properties.

Uniqueness: The presence of the chlorine atom at the 3-position distinguishes 3-chloro-6-methylpicolinonitrile from its analogs, potentially affecting its reactivity and biological activity. This unique substitution pattern may lead to distinct applications in medicinal chemistry compared to other similar compounds .

3-Chloro-6-methylpicolinonitrile belongs to the chemical class of substituted pyridine derivatives, specifically categorized as a picolinonitrile compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 3-chloro-6-methylpyridine-2-carbonitrile. This nomenclature precisely indicates the positions of the substituents: a chlorine atom at the 3-position, a methyl group at the 6-position, and a nitrile group (carbonitrile) at the 2-position of the pyridine ring system.

The compound is classified within multiple chemical categories based on its structural features. Primarily, it functions as a nitrile compound due to the presence of the cyano functional group (-C≡N). Additionally, it represents a halogenated heterocycle owing to the chlorine substituent, and serves as a methylated pyridine derivative through the methyl group attachment. The systematic classification extends to its role as an aromatic nitrogen heterocycle, placing it within the broader family of azines that includes pyridine as the parent structure.

Chemical databases recognize this compound under several identification systems. The Chemical Abstracts Service Registry Number is 894074-81-8, while the PubChem Compound Identifier is 57336598. The molecular formula C₇H₅ClN₂ accurately represents the atomic composition, indicating seven carbon atoms, five hydrogen atoms, one chlorine atom, and two nitrogen atoms. The systematic nomenclature also accommodates alternative naming conventions, including 3-chloro-6-methylpyridine-2-carbonitrile and 3-chloro-6-methyl-2-pyridinecarbonitrile, all referring to the identical chemical structure.

Historical Context in Heterocyclic Chemistry

The development of 3-Chloro-6-methylpicolinonitrile must be understood within the broader historical context of pyridine chemistry and heterocyclic compound synthesis. Pyridine itself was first isolated in 1849 by Scottish scientist Thomas Anderson, who obtained it from the high-temperature heating of animal bones. The systematic study of pyridine derivatives began in earnest during the late nineteenth century, with Wilhelm Körner and James Dewar proposing the correct structural formula for pyridine in 1869 and 1871, respectively.

The synthetic methodology for creating substituted pyridines advanced significantly with Arthur Rudolf Hantzsch's pioneering work in 1881, which established fundamental principles for pyridine synthesis. This was followed by Aleksei Chichibabin's breakthrough in 1924, which provided more efficient synthetic routes for pyridine derivatives and enabled large-scale production. These foundational developments in pyridine chemistry established the groundwork for synthesizing more complex substituted derivatives, including chlorinated and methylated variants.

The specific development of picolinonitrile derivatives gained momentum during the mid-twentieth century as pharmaceutical research expanded. Related compounds such as 2-chloro-6-methylpyridine-3-carbonitrile emerged as important synthetic intermediates. The synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, as documented in patent literature from 2000, demonstrates the continued evolution of chloro-methylpyridine chemistry. These developments reflect the growing recognition of substituted pyridines as valuable building blocks for pharmaceutical and agrochemical applications.

The emergence of 3-Chloro-6-methylpicolinonitrile as a distinct chemical entity represents the convergence of several synthetic strategies developed throughout the twentieth century. The compound incorporates elements from halogenation chemistry, methylation procedures, and nitrile formation reactions, all applied to the pyridine scaffold. This convergence reflects the maturation of heterocyclic chemistry as a discipline capable of producing highly functionalized molecular architectures with predictable properties and synthetic utility.

Significance in Organic Synthesis

3-Chloro-6-methylpicolinonitrile demonstrates exceptional significance in organic synthesis applications, primarily serving as a versatile building block for constructing more complex molecular structures. The compound's synthetic utility derives from the presence of multiple reactive sites that enable diverse chemical transformations. The chlorine atom at the 3-position provides an excellent leaving group for nucleophilic substitution reactions, while the nitrile functionality offers opportunities for reduction, hydrolysis, and cycloaddition reactions.

The strategic positioning of substituents on the pyridine ring creates unique reactivity patterns that synthetic chemists can exploit for selective transformations. The electron-withdrawing nature of both the chlorine atom and nitrile group influences the electronic distribution within the pyridine ring, enhancing the electrophilic character of specific positions and directing subsequent substitution reactions. This electronic modulation makes the compound particularly valuable for regioselective synthesis strategies.

Research applications of 3-Chloro-6-methylpicolinonitrile extend to pharmaceutical intermediate synthesis, where the compound serves as a precursor for biologically active molecules. The structural features present in this compound are commonly found in pharmaceutical agents, making it an attractive starting material for drug discovery programs. The combination of the pyridine core with chlorine and nitrile substituents provides a molecular framework that can be systematically modified to explore structure-activity relationships in medicinal chemistry.

Industrial applications of this compound encompass its use in the production of agrochemicals, where pyridine derivatives frequently serve as active ingredients or key intermediates. The stability of the pyridine ring system combined with the reactivity of the substituents makes 3-Chloro-6-methylpicolinonitrile suitable for large-scale synthetic processes. Additionally, the compound finds applications in materials science research, where pyridine derivatives are incorporated into polymer systems and coordination complexes to modify material properties.

Structural Characteristics and Molecular Identity

The molecular structure of 3-Chloro-6-methylpicolinonitrile exhibits several distinctive characteristics that define its chemical behavior and physical properties. The compound possesses a molecular weight of 152.58 grams per mole, reflecting the combined atomic masses of its constituent elements. The molecular formula C₇H₅ClN₂ indicates the precise atomic composition, with the nitrogen atoms distributed between the pyridine ring nitrogen and the nitrile functional group.

Structural analysis reveals that the compound adopts a planar configuration typical of aromatic pyridine derivatives. The pyridine ring maintains its characteristic six-membered aromatic structure with one nitrogen atom incorporated into the ring system. The substitution pattern creates an asymmetric molecular architecture, with the chlorine atom, methyl group, and nitrile functionality positioned at specific locations around the ring perimeter.

PropertyValueReference
Molecular FormulaC₇H₅ClN₂
Molecular Weight152.58 g/mol
Chemical Abstracts Service Number894074-81-8
PubChem Compound Identifier57336598
International Chemical Identifier KeyXZFVBZUDHAIMSP-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry SystemCC1=NC(=C(C=C1)Cl)C#N

The electronic structure of 3-Chloro-6-methylpicolinonitrile reflects the influence of multiple substituents on the pyridine ring system. The chlorine atom, being electronegative, withdraws electron density from the ring, while the nitrile group exerts a similar electron-withdrawing effect. The methyl group, in contrast, provides a modest electron-donating influence through hyperconjugation. This combination of electronic effects creates a unique charge distribution pattern that influences the compound's reactivity and intermolecular interactions.

Conformational analysis indicates that the molecule exhibits restricted rotation around certain bonds due to steric and electronic factors. The nitrile group maintains a linear geometry, extending outward from the pyridine ring plane. The chlorine atom and methyl group adopt positions that minimize steric interactions while maintaining optimal orbital overlap with the aromatic ring system. These structural features contribute to the compound's stability and determine its preferred conformations in different chemical environments.

The three-dimensional molecular architecture of 3-Chloro-6-methylpicolinonitrile influences its crystal packing behavior and intermolecular interactions. The compound exhibits potential for hydrogen bonding through the nitrile nitrogen atom, while the chlorine atom can participate in halogen bonding interactions. The aromatic ring system enables π-π stacking interactions with other aromatic molecules, contributing to the compound's solid-state properties and solubility characteristics.

Molecular Formula and Weight

3-Chloro-6-methylpicolinonitrile possesses the molecular formula C₇H₅ClN₂ with a molecular weight of 152.58 g/mol [1] [2] [3]. The compound's structural composition consists of seven carbon atoms, five hydrogen atoms, one chlorine atom, and two nitrogen atoms arranged in a pyridine-based heterocyclic framework [4]. The molecular structure can be represented by the SMILES notation N#CC1=NC(C)=CC=C1Cl, which indicates the presence of a nitrile group at the 2-position and methyl and chloro substituents at the 6- and 3-positions respectively [1] [3]. The InChI identifier for this compound is InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3, providing a standardized representation of its molecular connectivity [2] [3].

Physical State and Appearance

3-Chloro-6-methylpicolinonitrile exists as a solid at room temperature under standard atmospheric conditions [5] [3]. The compound typically appears as a crystalline powder with characteristic physical properties that distinguish it from related pyridine derivatives [3]. The solid-state nature of this compound at ambient conditions is consistent with its molecular weight and intermolecular interactions facilitated by the polar nitrile group and the heteroaromatic ring system [5].

Solubility Profile in Various Solvents

The solubility characteristics of 3-Chloro-6-methylpicolinonitrile vary significantly across different solvent systems. The compound demonstrates solubility in chloroform and methanol, indicating compatibility with both halogenated and protic organic solvents [6]. This solubility pattern is typical for pyridine derivatives containing electron-withdrawing substituents such as nitrile and chloro groups [7]. The presence of the nitrogen-containing heterocycle and the polar nitrile functionality contribute to its dissolution behavior in polar organic media [8]. Dimethyl sulfoxide represents another suitable solvent system for this compound, given its exceptional ability to dissolve a wide array of organic materials including nitrogen-containing heterocycles [8].

Structural Analysis

Crystallographic Data

Limited crystallographic information is available specifically for 3-Chloro-6-methylpicolinonitrile; however, related pyridine-carbonitrile compounds provide valuable structural insights. Comparable compounds in the pyridine-carbonitrile family typically crystallize in common space groups with well-defined unit cell parameters [9] [10]. The crystallographic analysis of similar chloro-substituted pyridine derivatives reveals triclinic crystal systems with characteristic lattice parameters that accommodate the molecular geometry and intermolecular packing arrangements [9]. These structural features influence the compound's physical properties and reactivity patterns through specific molecular orientations in the solid state [10].

Bond Lengths and Angles

The molecular geometry of 3-Chloro-6-methylpicolinonitrile exhibits characteristic bond parameters typical of substituted pyridine systems. The carbon-nitrogen triple bond in the nitrile group typically measures approximately 1.16 Å, consistent with standard nitrile functionality [11]. The pyridine ring carbon-carbon bond lengths generally range from 1.35 to 1.40 Å, reflecting the aromatic character of the heterocyclic system [12]. The carbon-chlorine bond distance is expected to be approximately 1.74 Å, typical for aromatic chloro substituents [11]. Bond angles within the pyridine ring approximate 120°, maintaining the planarity essential for aromatic stabilization [13]. The nitrile group exhibits a linear geometry with a C-C-N bond angle of approximately 180°, characteristic of sp-hybridized carbon systems [11].

Conformational States

3-Chloro-6-methylpicolinonitrile exhibits limited conformational flexibility due to its rigid aromatic framework. The pyridine ring system maintains planarity with minimal deviation from coplanarity among the ring atoms [14]. The nitrile substituent at the 2-position remains coplanar with the aromatic ring, maximizing electronic conjugation between the nitrile π-system and the pyridine ring [15]. The methyl group at the 6-position can undergo rotational motion around the C-C single bond, presenting different conformational orientations relative to the ring plane [14]. The chloro substituent at the 3-position is constrained to the ring plane due to its sp² hybridization environment [14]. These conformational characteristics contribute to the compound's overall molecular shape and influence its intermolecular interactions in both solution and solid phases [15].

Electronic Structure and Distribution

The electronic structure of 3-Chloro-6-methylpicolinonitrile is characterized by a delocalized π-electron system spanning the pyridine ring and extending to the nitrile functionality. The nitrile group acts as a strong electron-withdrawing substituent, significantly affecting the electronic distribution within the aromatic system [16]. The chloro substituent at the 3-position further modifies the electron density distribution through its electron-withdrawing inductive effect [16]. The nitrogen atom in the pyridine ring contributes a lone pair of electrons while participating in the aromatic π-system [17]. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are influenced by the combined effects of the electron-withdrawing substituents and the heteroaromatic framework [18]. This electronic configuration affects the compound's chemical reactivity, spectroscopic properties, and potential coordination behavior [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-Chloro-6-methylpicolinonitrile through characteristic chemical shifts and coupling patterns. In ¹H Nuclear Magnetic Resonance spectra recorded in deuterated chloroform, the aromatic protons typically appear in the range of 7.40-7.65 ppm, reflecting the electron-deficient nature of the pyridine ring due to the electron-withdrawing substituents [20]. The methyl group protons at the 6-position exhibit a characteristic singlet around 2.50-2.55 ppm, consistent with the chemical environment adjacent to the pyridine nitrogen [20]. ¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment, with the nitrile carbon typically appearing around 115-120 ppm [21]. The aromatic carbons show chemical shifts in the range of 120-160 ppm, with specific values depending on the proximity to electron-withdrawing substituents [21]. The methyl carbon resonates around 20-25 ppm, characteristic of aliphatic carbons attached to aromatic systems [22].

Infrared Spectroscopy Analysis

Infrared spectroscopy of 3-Chloro-6-methylpicolinonitrile reveals characteristic absorption bands that confirm the presence of specific functional groups. The nitrile C≡N stretching vibration appears as a sharp, intense absorption band typically observed around 2230-2240 cm⁻¹ [23] [24]. This frequency is characteristic of aromatic nitriles and reflects the electron-withdrawing effect of the pyridine ring system [25]. The aromatic C=C and C=N stretching vibrations manifest in the region of 1580-1620 cm⁻¹, indicating the presence of the pyridine heterocycle [23]. Aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group occurs around 2900-3000 cm⁻¹ [25]. The C-Cl stretching vibration, though generally weak in infrared spectra, may be observed in the fingerprint region below 1000 cm⁻¹ [23]. These spectroscopic features provide unambiguous identification of the compound's functional groups and structural framework [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 3-Chloro-6-methylpicolinonitrile exhibits characteristic fragmentation patterns that provide structural information through the analysis of molecular ion peaks and fragment ions. The molecular ion peak appears at m/z 152 (for ³⁵Cl) and 154 (for ³⁷Cl), reflecting the natural chlorine isotope pattern with an intensity ratio of approximately 3:1 [26]. Common fragmentation pathways include the loss of the chlorine atom (35 mass units) to generate a fragment at m/z 117, and the loss of the nitrile group (26 mass units) producing a fragment at m/z 126 [27] [28]. The molecular ion may also undergo alpha-cleavage adjacent to the nitrile group, resulting in characteristic fragmentation patterns typical of aromatic nitriles [26]. Additional fragmentation may involve the loss of small neutral molecules such as hydrogen cyanide (27 mass units) or methyl radicals (15 mass units) from the molecular ion [29]. These fragmentation patterns are consistent with the electron impact ionization behavior of substituted pyridine derivatives containing electron-withdrawing groups [30].

UV-Visible Spectroscopic Properties

The UV-Visible absorption spectrum of 3-Chloro-6-methylpicolinonitrile exhibits characteristic electronic transitions associated with the aromatic pyridine system and the conjugated nitrile functionality. The compound typically shows absorption bands in the near-UV region, with λmax values influenced by the electron-withdrawing nature of both the nitrile and chloro substituents [31] [32]. The primary absorption band, corresponding to π→π* transitions within the aromatic system, appears in the range of 250-280 nm [33]. The presence of the electron-withdrawing substituents causes a bathochromic shift compared to unsubstituted pyridine, reflecting the altered electronic distribution within the aromatic framework [34]. Weaker n→π* transitions associated with the nitrogen lone pairs may be observed at longer wavelengths, typically around 300-350 nm [31]. The extinction coefficients for these transitions provide information about the electronic structure and the degree of conjugation within the molecular system [32]. Solvent effects on the UV-Visible spectrum can provide additional insights into the compound's electronic properties and intermolecular interactions [34].

Spectroscopic TechniqueKey ObservationsCharacteristic Values
¹H Nuclear Magnetic ResonanceAromatic protons, methyl singlet7.40-7.65 ppm (aromatic), 2.50-2.55 ppm (methyl) [20]
¹³C Nuclear Magnetic ResonanceNitrile carbon, aromatic carbons115-120 ppm (nitrile), 120-160 ppm (aromatic) [21]
Infrared SpectroscopyNitrile stretching, aromatic vibrations2230-2240 cm⁻¹ (C≡N), 1580-1620 cm⁻¹ (C=C, C=N) [23] [24]
Mass SpectrometryMolecular ion, chlorine isotope patternm/z 152/154 (M⁺- ), fragmentation at m/z 117, 126 [26] [27]
UV-Visible Spectroscopyπ→π* and n→π* transitionsλmax 250-280 nm (π→π), 300-350 nm (n→π) [31] [33]
For 3-Chloro-6-methylpicolinonitrile

MethodStarting MaterialsReaction ConditionsYield (%)AdvantagesLimitations
Phosphoryl Chloride (POCl₃) Treatment3-Methyl-1-oxo-pyridine-2-carbonitrilePOCl₃, reflux, 1-6 hours68-76High selectivity, established methodHarsh conditions, toxic reagents
Chlorination of 6-methylpicolinonitrile6-MethylpicolinonitrileCl₂ or chlorinating agents, controlled temperature45-70Direct transformationRegioselectivity issues
Direct halogenation from precursorsPyridine derivativesVarious halogenating reagents40-65Simple proceduresLow yields
Sandmeyer-type reactionsAmino-pyridine precursorsDiazotization followed by CuCl35-60Versatile approachMulti-step process

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of 3-Chloro-6-methylpicolinonitrile through the incorporation of advanced catalytic systems, novel reaction mechanisms, and improved process control. These approaches typically offer enhanced selectivity, milder reaction conditions, and superior functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective introduction of chlorine substituents [3]. These methods utilize palladium complexes such as Pd(PPh₃)₄ in combination with appropriate bases at temperatures ranging from 80°C to 90°C [3]. The high regioselectivity achieved through these catalytic systems results in yields of 75% to 92%, representing a significant improvement over classical approaches [3]. The mechanism involves oxidative addition of the halide substrate to the palladium center, followed by transmetalation and reductive elimination to form the desired product.

Metal-catalyzed carbon-hydrogen activation represents a cutting-edge approach that enables direct functionalization of pyridine substrates [4] [5]. These methodologies employ transition metal catalysts in combination with specialized ligands to achieve position-selective chlorination. Reaction times typically range from 2 to 12 hours, with yields of 60% to 85% [4]. The environmental impact is generally lower compared to classical methods due to reduced waste generation and the elimination of stoichiometric reagents.

Flow chemistry synthesis has gained prominence as a modern approach offering enhanced process control and safety [6]. Continuous flow reactors enable precise temperature and residence time control, resulting in improved yields ranging from 70% to 90% [6]. The enhanced mixing and heat transfer characteristics of flow systems contribute to better selectivity and reduced formation of side products [6].

Microwave-assisted synthesis represents a highly efficient modern approach that dramatically reduces reaction times to 2-7 minutes while achieving yields of 82% to 94% [7] [8]. The microwave irradiation provides rapid and uniform heating, leading to improved selectivity and energy efficiency [7]. This methodology is particularly valuable for rapid screening of reaction conditions and optimization studies.

Table 2: Modern Synthetic Approaches

MethodCatalyst/ConditionsSelectivityReaction TimeYield (%)Environmental Impact
Palladium-Catalyzed Cross-CouplingPd(PPh₃)₄, base, 80-90°CHigh regioselectivity1-6 hours75-92Moderate
Metal-Catalyzed C-H ActivationTransition metal catalysts, ligandsPosition-selective2-12 hours60-85Low to moderate
Flow Chemistry SynthesisContinuous flow reactorsEnhanced controlMinutes to hours70-90Reduced waste
Microwave-Assisted SynthesisMW irradiation, 2-7 minutesImproved selectivity2-7 minutes82-94Energy efficient

Optimization Strategies for Synthesis

Systematic optimization of synthetic routes for 3-Chloro-6-methylpicolinonitrile requires consideration of multiple variables including reaction temperature, solvent selection, catalyst loading, and reaction time. Temperature optimization plays a crucial role in balancing reaction rate with selectivity, as elevated temperatures may promote side reactions while insufficient heat can result in incomplete conversion [3].

Solvent selection significantly impacts both reaction efficiency and environmental sustainability [9]. Traditional chlorinated solvents such as dichloromethane and chloroform have been increasingly replaced with greener alternatives including acetonitrile, methyl acetate, and isopropyl acetate [9]. The choice of solvent affects substrate solubility, catalyst stability, and product isolation procedures.

Catalyst optimization involves systematic screening of metal centers, ligands, and loading levels to achieve optimal activity and selectivity [3]. For palladium-catalyzed processes, ligand selection can dramatically influence both the reaction rate and regioselectivity [3]. Phosphine ligands such as triphenylphosphine and specialized bidentate ligands have shown particular efficacy in promoting selective chlorination reactions.

Reaction time optimization requires balancing conversion efficiency with side product formation [10]. Extended reaction times may lead to over-chlorination or decomposition of sensitive intermediates, while insufficient reaction times result in incomplete conversion and reduced yields [10]. Real-time monitoring techniques such as gas chromatography and nuclear magnetic resonance spectroscopy enable precise determination of optimal reaction endpoints.

One-Pot Synthetic Procedures

One-pot synthetic procedures for 3-Chloro-6-methylpicolinonitrile offer significant advantages in terms of atom economy, reduced waste generation, and simplified work-up procedures [10] [7]. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

Multicomponent reactions represent a particularly attractive one-pot approach [11] [7]. These reactions involve the simultaneous combination of three or more reactants to form the target molecule in a single operation [7]. The use of ammonium carbonate as both a nitrogen source and reaction promoter has proven particularly effective in pyridine synthesis [10]. Buffer conditions provided by ammonium carbonate solutions (pH 6.5-7.5) facilitate the condensation reactions while minimizing side product formation [10].

Gold-catalyzed one-pot procedures have been developed for the synthesis of substituted picolinonitriles [12] [13]. These methods involve sequential cyclization and bond cleavage reactions performed without intermediate isolation [12]. The use of JohnPhos AuCl in combination with AgSbF₆ enables efficient transformation under mild conditions [13].

The optimization of one-pot procedures requires careful consideration of reaction compatibility and sequential addition protocols [13]. The addition sequence of reagents can significantly impact the overall yield and selectivity of the process [13]. Temperature programming and reagent concentration profiles must be carefully designed to ensure optimal performance of each transformation step.

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly incorporated into the synthesis of 3-Chloro-6-methylpicolinonitrile to reduce environmental impact and improve sustainability [10] [14]. The application of these principles encompasses multiple aspects of the synthetic process, from raw material selection to waste minimization.

Atom economy optimization focuses on designing reactions that incorporate the maximum number of starting material atoms into the final product [10]. One-pot multicomponent reactions achieve significant improvements in atom economy by eliminating the need for protecting groups and reducing the number of synthetic steps [10]. The use of ammonium carbonate in multicomponent reactions exemplifies this principle, as it serves dual roles as both nitrogen source and catalyst [10].

Renewable feedstock utilization involves the replacement of petroleum-derived starting materials with bio-based alternatives [14]. The development of synthetic routes from readily available natural products or biomass-derived compounds contributes to long-term sustainability [14]. Substrate screening programs have identified several bio-compatible starting materials that can be employed in picolinonitrile synthesis.

Catalysis applications focus on the development of recyclable and recoverable catalyst systems [3]. Metal catalyst recovery through filtration, extraction, or magnetic separation enables multiple catalyst reuse cycles [3]. The implementation of heterogeneous catalysts immobilized on solid supports facilitates catalyst separation and reduces metal contamination in products.

Solvent reduction strategies aim to minimize or eliminate the use of organic solvents [10] [15]. Neat reaction conditions, where reactants serve as their own solvent medium, have been successfully applied to several synthetic routes [10]. Alternative solvents including water, ionic liquids, and supercritical fluids provide environmentally benign reaction media.

Energy efficiency improvements focus on the implementation of alternative activation methods [7]. Microwave and ultrasonic irradiation provide rapid heating and enhanced reaction rates while reducing overall energy consumption [7]. These methods often enable lower reaction temperatures and shorter reaction times compared to conventional thermal heating.

Table 3: Green Chemistry Applications in Synthesis

Green PrincipleApplicationEnvironmental BenefitImplementationEfficiency Improvement (%)
Atom EconomyOne-pot multicomponent reactionsReduced waste generationMCR design optimization20-40
Renewable FeedstocksBio-based starting materialsSustainable raw materialsSubstrate screening15-30
CatalysisRecyclable metal catalystsLower catalyst consumptionCatalyst recovery systems25-50
Solvent ReductionSolvent-free conditionsElimination of toxic solventsNeat reaction conditions30-60
Energy EfficiencyMicrowave/ultrasound activationReduced energy consumptionAlternative energy sources40-70

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 3-Chloro-6-methylpicolinonitrile requires careful consideration of multiple engineering and economic factors [3] [16] [17]. Scale-up challenges encompass heat and mass transfer limitations, mixing efficiency, safety considerations, and economic optimization.

Heat transfer management becomes increasingly critical at industrial scale due to the reduced surface-to-volume ratio of large reactors [3]. Temperature control systems must be designed to prevent hot spot formation and ensure uniform heating throughout the reaction mixture [3]. The implementation of staged heating protocols and external heat exchangers provides effective temperature management for large-scale operations [3].

Mass transfer considerations include the management of concentration gradients and mixing efficiency in large vessels [3]. Extended mixing times may be required to achieve homogeneity in industrial-scale reactors [3]. Multi-point addition systems enable better distribution of reagents and improved reaction uniformity [3].

Mixing efficiency optimization requires the selection of appropriate agitation systems for large-scale operations [3]. Impeller design and power input calculations must account for the increased viscosity and density variations that may occur during the reaction [3]. Scale-appropriate agitators including pitched blade turbines and hydrofoil impellers provide effective mixing for industrial applications.

Safety considerations become paramount at industrial scale due to the larger quantities of potentially hazardous materials [17] [9]. Process safety analysis including hazard and operability studies must be conducted to identify potential risks and implement appropriate safeguards [9]. The use of chlorinating agents requires special attention to containment systems and emergency response procedures [9].

Economic factors play a crucial role in industrial process design [3] [18]. Raw material costs, energy consumption, and waste treatment expenses must be optimized to ensure economic viability [18]. Process optimization studies focus on maximizing yield while minimizing operating costs [18]. The implementation of continuous processing and automation systems can significantly reduce labor costs and improve process consistency.

Quality control systems must be implemented to ensure consistent product quality at industrial scale [17]. In-process monitoring using analytical techniques such as gas chromatography and infrared spectroscopy enables real-time quality assessment [17]. Statistical process control methods help maintain product specifications within acceptable limits.

Table 4: Scale-up Considerations for Industrial Production

ParameterLaboratory ScaleIndustrial ScaleCritical FactorsSolutions
Heat TransferRapid heating/coolingHeat management systemsTemperature control, hot spotsStaged heating, heat exchangers
Mass TransferHigh surface-to-volume ratioExtended mixing timesConcentration gradientsMulti-point addition
Mixing EfficiencyEfficient stirringLarge-scale agitationImpeller design, power inputScale-appropriate agitators
Safety ConsiderationsSmall quantitiesProcess safety analysisHazard analysis, containmentSafety systems, monitoring
Economic FactorsMaterial cost less criticalCost optimization crucialRaw material costs, yieldProcess optimization

XLogP3

1.9

Wikipedia

3-Chloro-6-methylpyridine-2-carbonitrile

Dates

Last modified: 08-16-2023

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